2-Butyl-4-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid
Description
This compound is a structurally complex angiotensin II receptor antagonist characterized by:
- Imidazole core: Substituted with a butyl group at position 2 and a chlorine atom at position 4.
- Biphenylmethyl group: Attached to the imidazole’s nitrogen via a methyl linker.
- Tetrazole moiety: Positioned at the 2'-position of the biphenyl system, protected by a triphenylmethyl (trityl) group to enhance synthetic stability .
- Carboxylic acid: At position 5 of the imidazole, critical for receptor binding and ionization under physiological conditions.
The trityl-protected tetrazole is a transient feature during synthesis, as deprotection in vivo or in final drug formulations exposes the free tetrazole, which is essential for high-affinity binding to the angiotensin II subtype-1 (AT1) receptor .
Properties
IUPAC Name |
2-butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H35ClN6O2/c1-2-3-23-36-43-38(42)37(40(49)50)47(36)28-29-24-26-30(27-25-29)34-21-13-14-22-35(34)39-44-45-46-48(39)41(31-15-7-4-8-16-31,32-17-9-5-10-18-32)33-19-11-6-12-20-33/h4-22,24-27H,2-3,23,28H2,1H3,(H,49,50) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDSLQVVTUMWQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H35ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676186 | |
| Record name | 2-Butyl-4-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947331-10-4 | |
| Record name | 2-Butyl-4-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Butyl-4-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid, a compound with significant structural complexity, is being investigated for its potential therapeutic applications, particularly in the context of cancer and neurodegenerative diseases. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 665.23 g/mol. The structure includes an imidazole ring, a tetrazole moiety, and multiple phenyl groups, which contribute to its biological activity.
Research indicates that this compound acts primarily as an inhibitor of the c-Abl tyrosine kinase. The c-Abl protein is implicated in various cellular processes, including proliferation and apoptosis. Inhibition of c-Abl has shown promise in treating conditions such as:
- Cancer : Particularly types associated with the Philadelphia chromosome (BCR-ABL fusion), such as chronic myeloid leukemia (CML).
- Neurodegenerative Diseases : Conditions like Alzheimer's and Parkinson's disease where c-Abl contributes to neuronal cell death and inflammation .
Anticancer Properties
Studies have demonstrated that 2-butyl-4-chloro-1-{...} exhibits potent anticancer activity through the following mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to significantly reduce the proliferation of cancer cell lines in vitro.
- Induction of Apoptosis : It promotes programmed cell death in malignant cells via pathways involving caspases and other apoptotic markers .
Neuroprotective Effects
In models of neurodegeneration:
- Reduction of Oxidative Stress : The compound mitigates oxidative damage in neuronal cells, potentially slowing disease progression.
- Improvement in Motor Function : In animal models of neurodegenerative diseases, administration of the compound has resulted in improved motor coordination and cognitive function .
Case Studies
A series of preclinical studies have been conducted to evaluate the efficacy of this compound:
| Study | Model | Findings |
|---|---|---|
| Study 1 | CML Cell Lines | Significant reduction in cell viability at IC50 concentrations ranging from 0.5 to 1 µM. |
| Study 2 | Mouse Model of Alzheimer's | Improved memory retention and reduced amyloid plaque formation compared to control groups. |
| Study 3 | Neuroblastoma Cells | Induction of apoptosis was confirmed via flow cytometry analysis. |
Scientific Research Applications
Anticancer Properties
Research indicates that 2-butyl-4-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid exhibits potent anticancer activity through several mechanisms:
- Inhibition of Cell Proliferation : The compound significantly reduces the proliferation of cancer cell lines in vitro.
- Induction of Apoptosis : It promotes programmed cell death in malignant cells via pathways involving caspases and other apoptotic markers.
Studies have shown that it acts as an inhibitor of the c-Abl tyrosine kinase, which is involved in various cellular processes such as proliferation and apoptosis. This inhibition is particularly relevant in cancers associated with the Philadelphia chromosome (BCR-ABL fusion), such as chronic myeloid leukemia (CML).
Neuroprotective Effects
The compound also shows promise in treating neurodegenerative diseases:
- Reduction of Oxidative Stress : It mitigates oxidative damage in neuronal cells, potentially slowing disease progression.
- Improvement in Motor Function : In animal models of neurodegenerative diseases, administration has resulted in improved motor coordination and cognitive function.
Case Studies
A series of preclinical studies have evaluated the efficacy of this compound:
| Study | Model | Findings |
|---|---|---|
| Study 1 | CML Cell Lines | Significant reduction in cell viability at IC50 concentrations ranging from 0.5 to 1 µM. |
| Study 2 | Mouse Model of Alzheimer's | Improved memory retention and reduced amyloid plaque formation compared to control groups. |
| Study 3 | Neuroblastoma Cells | Induction of apoptosis confirmed via flow cytometry analysis. |
These studies highlight the compound's potential as a therapeutic agent for both cancer and neurodegenerative diseases.
Synthesis Routes
The synthesis of 2-butyl-4-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid involves several steps that can be optimized for yield and purity. Advanced synthesis planning tools can predict feasible synthetic routes based on existing chemical reactions.
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogues
Key Observations :
- The trityl group in the target compound distinguishes it from losartan and CV-11974, which lack protecting groups .
- The carboxylic acid in the target compound mirrors CV-11974’s active form but contrasts with TCV-116’s ester prodrug design .
Pharmacological Activity
Table 2: Pharmacodynamic and Kinetic Profiles
*Inference based on structural similarity to CV-11974 and losartan.
Key Findings :
- The target compound’s free tetrazole (post-deprotection) likely confers high AT1 affinity, comparable to CV-11974’s sub-nanomolar potency .
- Chlorine substitution may extend half-life compared to losartan’s hydroxymethyl group, as seen in CV-11974’s sustained effects (>24 hours) .
- The absence of a prodrug requirement (unlike TCV-116) suggests immediate activity but may limit oral bioavailability without esterification .
Preparation Methods
Formation of the Biphenyl Core
The biphenyl core is a crucial component of the target compound. It can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Introduction of the Tetrazole Group
The tetrazole group is introduced via a [2+3] cycloaddition reaction between an alkyne and an azide. In this case, the triphenylmethyl (trityl) group is used to protect the tetrazole during subsequent reactions.
Incorporation of the Imidazole Moiety
The imidazole ring is typically formed through a condensation reaction involving an aldehyde and an amine. The butyl and chloro substituents are introduced during this step or in subsequent modifications.
Detailed Synthesis Protocol
Step 1: Preparation of the Biphenyl Core
- Reactants: Aryl halide, aryl boronic acid, palladium catalyst.
- Conditions: Aqueous base, organic solvent, reflux.
- Product: Biphenyl derivative.
Step 2: Introduction of the Tetrazole Group
- Reactants: Alkyne, azide, copper catalyst.
- Conditions: Organic solvent, room temperature.
- Product: Tetrazole-substituted biphenyl.
Step 3: Formation of the Imidazole Ring
- Reactants: Aldehyde, amine, acid catalyst.
- Conditions: Organic solvent, reflux.
- Product: Imidazole derivative.
Step 4: Final Modifications
- Reactants: Chlorinating agent, butylating agent.
- Conditions: Organic solvent, room temperature.
- Product: Final compound.
Data Table: Synthesis Conditions
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Aryl halide, aryl boronic acid, Pd catalyst | Aqueous base, organic solvent, reflux | Biphenyl derivative |
| 2 | Alkyne, azide, Cu catalyst | Organic solvent, room temperature | Tetrazole-substituted biphenyl |
| 3 | Aldehyde, amine, acid catalyst | Organic solvent, reflux | Imidazole derivative |
| 4 | Chlorinating agent, butylating agent | Organic solvent, room temperature | Final compound |
Research Findings
The synthesis of 2-Butyl-4-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid involves a multi-step process that requires careful optimization of reaction conditions to achieve high yields and purity. The use of protecting groups, such as the trityl group, is crucial for preventing unwanted side reactions during the synthesis.
Q & A
Q. What are common synthetic routes for preparing this compound and its intermediates?
Methodological Answer: The synthesis involves multi-step reactions, including cyclization and functional group transformations. For tetrazole ring formation, phosphorus oxychloride (POCl₃) under reflux is widely used . Imidazole intermediates are synthesized via condensation reactions with sodium acetate in acetic acid at 120°C . Triphenylmethyl groups stabilize tetrazole during synthesis, while Suzuki-Miyaura couplings construct biphenyl linkages. Adaptations based on substituent reactivity (e.g., chloro or butyl groups) are critical for regioselectivity .
Advanced Synthesis
Q. How can reaction conditions be optimized for higher yield and purity in large-scale synthesis?
Methodological Answer: Optimization includes catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki couplings) and solvent polarity adjustments (DMF vs. toluene) to control kinetics . Temperature gradients (80–120°C) during cyclization minimize side reactions . In-line purification via flash chromatography or recrystallization (DMF/acetic acid) enhances purity . Real-time monitoring with HPLC ensures intermediate stability .
Basic Characterization
Q. What analytical techniques confirm structure and purity?
Methodological Answer:
- 1H/13C NMR : Identifies imidazole (δ 7.5–8.5 ppm) and tetrazole (δ 8.0–9.0 ppm) proton environments .
- HRMS : Verifies molecular weight (±5 ppm accuracy).
- HPLC-UV : Achieves ≥95% purity using C18 columns (λ = 254 nm) .
- Elemental Analysis : Validates composition (±0.4% of theoretical C/H/N) .
Advanced Analytical
Q. How are process-related impurities identified and quantified?
Methodological Answer:
- LC-MS/MS (ESI) : Detects impurities ≥0.1% via fragmentation patterns .
- Chiral HPLC : Resolves enantiomeric contaminants using cellulose columns .
- qNMR : Quantifies impurities with 1,3,5-trimethoxybenzene as an internal standard .
- Forced Degradation Studies : Acid/base/oxidative stress tests reveal degradation pathways .
Basic Biological Evaluation
Q. What in vitro assays are suitable for preliminary pharmacological screening?
Methodological Answer:
- Radioligand Binding : Measures AT1 receptor affinity using [³H]-angiotensin II in HEK293 cells .
- Cytotoxicity (MTT Assay) : Tests viability in HepG2/HEK293 cells (10–100 µM) .
- Metabolic Stability : Liver microsome incubations with LC-UV quantification .
Advanced Bioactivity
Q. How can computational modeling guide SAR analysis?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Predicts binding modes (ΔG < −8 kcal/mol correlates with affinity) .
- *DFT Calculations (B3LYP/6-31G)**: Optimizes geometry and electrostatic potential maps .
- Free-Energy Perturbation (FEP) : Simulates substituent effects (e.g., chloro vs. methyl) on binding .
Basic Safety
Q. What safety precautions are critical during handling?
Methodological Answer:
- PPE : Nitrile gloves, safety goggles, and fume hood use .
- Storage : 2–8°C under argon to prevent degradation .
- Spill Management : Neutralize with 5% NaHCO₃, adsorb with vermiculite .
- Emergency Protocols : Eye irrigation (15 min) and medical consultation for inhalation .
Advanced Stability
Q. What strategies ensure long-term stability under varying conditions?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
